molecular formula C25H25ClN4O3S2 B12486839 3-chloro-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3-chloro-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12486839
M. Wt: 529.1 g/mol
InChI Key: CLPPASULHQGWPO-UHFFFAOYSA-N
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Description

3-(3-CHLORO-4-ETHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated benzoyl group, an ethoxy group, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-ETHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 3-chloro-4-ethoxybenzoic acid, which can be achieved through the esterification of 3-chloro-4-ethoxybenzoic acid with ethanol . This intermediate is then subjected to further reactions to introduce the thiophene and piperazine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-ETHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-(3-CHLORO-4-ETHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-ETHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the thiophene ring may interact with aromatic residues in the active site of an enzyme, while the piperazine moiety can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-ethoxybenzoic acid: A precursor in the synthesis of the target compound, known for its use in organic synthesis.

    Thiophene-2-carboxylic acid: Another building block used in the synthesis, with applications in materials science and medicinal chemistry.

    Piperazine derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of 3-(3-CHLORO-4-ETHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA lies in its combination of structural features, which confer a distinct set of chemical reactivities and potential applications. The presence of both the thiophene and piperazine moieties, along with the chlorinated benzoyl group, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C25H25ClN4O3S2

Molecular Weight

529.1 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C25H25ClN4O3S2/c1-2-33-21-10-5-17(16-20(21)26)23(31)28-25(34)27-18-6-8-19(9-7-18)29-11-13-30(14-12-29)24(32)22-4-3-15-35-22/h3-10,15-16H,2,11-14H2,1H3,(H2,27,28,31,34)

InChI Key

CLPPASULHQGWPO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

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